2-(Furan-2-yl)pyridine

Overview

Description

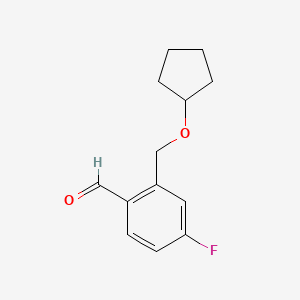

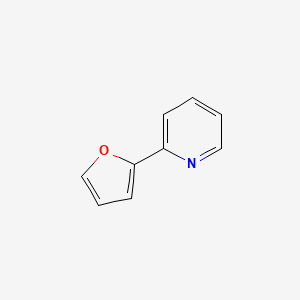

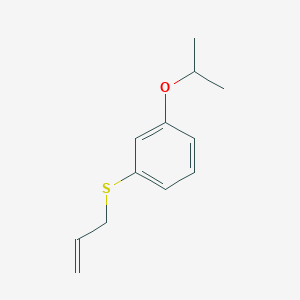

2-(Furan-2-yl)pyridine is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Furan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity : A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized and characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong activity and reduced DNA toxicity. It showed caspase 3-independent anticancer activity (Jeon et al., 2017).

Chemical Synthesis and Reactivity : The synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine were studied, demonstrating various electrophilic substitution reactions (El’chaninov et al., 2014).

Optoelectronic Properties : Two novel furan and pyridinechalcogenodiazole based monomers were designed and synthesized, with their structure characterization and optoelectronic properties, including FTIR, SEM, and DFT theoretical calculations, systematically investigated (Liu et al., 2016).

Biological Interaction Studies : The effect of metal ions in hydrazone complexes containing 2-(furan-2-yl) moieties on interactions with nucleic acids, bovine serum albumin, and antioxidant properties was examined (Sathyadevi et al., 2012).

Anti-Inflammatory Activity : 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was characterized for its anti-inflammatory activity through the inhibition of nitric oxide and tumor necrosis factor-alpha production (Lee et al., 2006).

Organic Light-Emitting Diodes (OLEDs) : A novel furo[3,2-c]pyridine-based iridium complex was developed for high-performance OLEDs, demonstrating over 30% external quantum efficiency (Yan et al., 2017).

Photochemical Reactions : The photochemical reaction of the bis-aromatic system pyridine–furan was investigated, leading to the formation of novel adducts (Sakamoto et al., 1999).

Supramolecular Networks : The synthesis of linear bilateral extended 2,2′:6′,2′′-terpyridine ligands, fused with furan rings, and their application in constructing heterometallic supramolecular networks was reported (Veliks et al., 2014).

properties

IUPAC Name |

2-(furan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJQFIZKHZWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343369 | |

| Record name | Pyridine, 2-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)pyridine | |

CAS RN |

55484-03-2 | |

| Record name | Pyridine, 2-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde](/img/structure/B7991442.png)

![3-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7991475.png)